Epoxybergamottin
Overview
Description
Synthesis Analysis
Epoxy resins, including those potentially similar to Epoxybergamottin, are synthesized through reactions involving epoxide groups and hardeners or curing agents. The synthesis process is critical for determining the final properties of the resin, including its thermal stability, mechanical strength, and chemical resistance. For example, the synthesis of epoxy-clay nanocomposites demonstrates the influence of different curing agents on the structure and properties of the final material, emphasizing the versatility and adaptability of epoxy formulations (Kornmann, Lindberg, & Berglund, 2001).
Molecular Structure Analysis
The molecular structure of epoxy resins plays a pivotal role in their physical and chemical characteristics. Studies focusing on the molecular dynamics simulation of crosslinked epoxy resins provide insights into the correlation between molecular structure and mechanical properties, such as density and Young’s modulus (Okabe, Oya, Tanabe, Kikugawa, & Yoshioka, 2016). Understanding the molecular structure is essential for tailoring epoxy resins for specific applications.
Chemical Reactions and Properties
Epoxy resins undergo various chemical reactions during the curing process, which significantly affect their final properties. The epoxy-amine curing reaction, for instance, is fundamental in developing new polymer materials with desired characteristics. Theoretical studies on the mechanisms of this reaction offer molecular-level details, which are crucial for the innovation of epoxy materials (Ehlers, Rondan, Huynh, Pham, Marks, & Truong, 2007).
Physical Properties Analysis
The physical properties of epoxy resins, such as glass transition temperature, thermal stability, and mechanical strength, are directly influenced by their synthesis and molecular structure. Research on novel epoxy resins bearing naphthyl and limonene moieties highlights the impact of molecular design on physical properties, showcasing improved thermal stability and mechanical performance compared to conventional resins (Xu, Chen, Zhang, & Hu, 2004).
Chemical Properties Analysis
The chemical properties of epoxy resins, including their reactivity, chemical resistance, and compatibility with various hardeners and additives, are critical for their application in diverse fields. Studies on multifunctional epoxy nanocomposites review the advancements in incorporating different functionalities into epoxy resins, enhancing their magnetic, electrically conductive, thermally conductive, and flame retardant properties (Gu, Ma, Gu, Guo, Yan, Huang, Zhang, & Guo, 2016).
Scientific Research Applications
Applications in Insecticide Development
Epoxybergamottin has been identified as a significant component in the development of insecticides. In a study focusing on Citrus aurantium fruit peel extract, epoxybergamottin was isolated and identified as one of the active components demonstrating insecticidal properties. Specifically, it showed significant toxicity when tested individually, indicating its potential as an effective natural insecticide (Siskos, Mazomenos, & Konstantopoulou, 2008).
Role in Drug Metabolism Studies
Epoxybergamottin has been studied for its role in drug metabolism, particularly in its interaction with the cytochrome P450 3A4 (CYP3A4) enzyme. A study identified epoxybergamottin as an inhibitor of CYP3A4 in grapefruit peel. This research is critical in understanding the oral availability of various drugs metabolized by CYP3A4, as co-administration with substances containing epoxybergamottin, like grapefruit juice, can affect drug efficacy and safety (Wangensteen, Molden, Christensen, & Malterud, 2003).
Applications in Epoxy-based Materials
While not directly related to epoxybergamottin, significant research has been conducted on the broader topic of epoxy and its applications. Studies have explored the use of epoxy in various industrial applications, including coatings, adhesives, electronic materials, and composites. These studies have helped in understanding the physical, mechanical, and chemical properties of epoxy and its potential for modifications and enhancements for specific applications. For example, research on epoxy nanocomposites has shown potential in improving mechanical and thermal properties, which could be relevant in contexts where epoxybergamottin or similar compounds are used (Jin, Li, & Park, 2015).
Mechanism of Action
Epoxybergamottin has been identified as a potent inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4) . This enzyme is involved in the metabolism of many drugs, and inhibition of CYP3A4 can increase the oral availability of these drugs . Epoxybergamottin’s inhibition of CYP3A4 is concentration-dependent .
Safety and Hazards
properties
IUPAC Name |
4-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(4-6-18-21(2,3)26-18)8-10-24-20-14-5-7-19(22)25-17(14)12-16-15(20)9-11-23-16/h5,7-9,11-12,18H,4,6,10H2,1-3H3/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSPQLCQUBEKU-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(O4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC4C(O4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epoxybergamottin | |
CAS RN |
206978-14-5 | |
Record name | 4-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl]furo[3,2-g]chromen-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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